molecular formula C21H15NO5S B2494224 (Z)-2-((3-methylthiophen-2-yl)methylene)-6-((4-nitrobenzyl)oxy)benzofuran-3(2H)-one CAS No. 622803-29-6

(Z)-2-((3-methylthiophen-2-yl)methylene)-6-((4-nitrobenzyl)oxy)benzofuran-3(2H)-one

Cat. No.: B2494224
CAS No.: 622803-29-6
M. Wt: 393.41
InChI Key: LNCNNTMCZHVRFT-ODLFYWEKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-((3-methylthiophen-2-yl)methylene)-6-((4-nitrobenzyl)oxy)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C21H15NO5S and its molecular weight is 393.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

  • Cyclization of Nitroketene S,S-Acetals : A study demonstrated the fast intramolecular cyclization of nitroketene S,S-acetals, leading to the formation of cyclic orthothioesters of isothiochromanones and related compounds, showcasing the potential for synthesizing complex sulfur-containing heterocycles (Coustard, 2001).
  • Synthesis of Nitromethylenetetrahydrothiophene : Alpha-nitro ketone intermediates were used in the synthesis of 3-substituted 2-nitromethylenetetrahydrothiophene, highlighting the versatility of nitro compounds in synthesizing nicotinic receptor probes (Zhang, Tomizawa, & Casida, 2004).
  • Microporous Anionic Metal-Organic Frameworks : Research on a unique microporous anionic metal-organic framework revealed its potential applications in lanthanide(iii) post-functionalization, sensors, and selective adsorption of dyes, indicating the role of nitrobenzyl groups in functional materials (Guo et al., 2017).

Material Science and Catalysis

  • Selective Oxidation on Zeolites : A study demonstrated the use of dehydroxylated ZSM-5 type zeolites for selective oxidation of aromatic compounds into phenols and diphenols using nitrous oxide, suggesting applications in catalysis and material science (Kustov et al., 2000).

Molecular Electronics

  • Molecular Electronic Device : A molecule containing a nitroamine redox center exhibited negative differential resistance and a significant on-off peak-to-valley ratio in electronic devices, underlining the potential of nitrobenzyl derivatives in molecular electronics (Chen, Reed, Rawlett, & Tour, 1999).

Properties

IUPAC Name

(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-6-[(4-nitrophenyl)methoxy]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO5S/c1-13-8-9-28-20(13)11-19-21(23)17-7-6-16(10-18(17)27-19)26-12-14-2-4-15(5-3-14)22(24)25/h2-11H,12H2,1H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNCNNTMCZHVRFT-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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